molecular formula C20H18N2O4S B5579838 2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate

2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate

Cat. No. B5579838
M. Wt: 382.4 g/mol
InChI Key: XUFKWKJPQPRJRC-BOPFTXTBSA-N
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Description

This compound belongs to a class of organic molecules characterized by their complex structures, involving multiple functional groups and heterocyclic components. Such molecules are often explored for their potential in drug discovery, catalysis, and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related molecules typically involves multi-step organic reactions, including cyclocondensation, substitution, and addition reactions. For instance, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities with the target compound, were synthesized through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature, yielding excellent yields. These processes underscore the complexity and precision required in synthesizing such intricate molecules (Ali et al., 2012).

Molecular Structure Analysis

Molecular modeling and crystallography play a crucial role in elucidating the structure of complex organic compounds. For related compounds, X-ray crystallography confirmed the molecular structures, providing insights into their three-dimensional configurations, which is essential for understanding their reactivity and interaction with biological targets. The detailed molecular structure aids in predicting the compound's behavior in various chemical reactions and its interaction with other molecules (Ali et al., 2012).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with enzymes or other chemical agents, leading to potential applications as inhibitors or catalysts. For example, certain derivatives exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, demonstrating the therapeutic potential of these molecules (Ali et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

[2-methoxy-5-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13(23)26-12-15-10-14(8-9-18(15)25-2)11-17-19(24)22(20(27)21-17)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFKWKJPQPRJRC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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